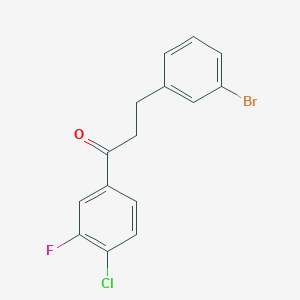

3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

Description

This compound is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a 3-bromophenyl group at the third carbon and a 4-chloro-3-fluorophenyl group at the first carbon. Its molecular formula is C₁₅H₁₀BrClFO, with a molecular weight of 356.6 g/mol (estimated).

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUPZLKYSDZDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one is an organic compound classified as an aryl ketone. Its unique structure features a propanone backbone with bromine, chlorine, and fluorine substituents on the aromatic rings, which may significantly influence its biological activity and chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 335.62 g/mol .

Case Study: Related Compounds

A study evaluating ferrocenyl chalcones, structurally similar to our compound, found significant cytotoxicity against MDA-MB-231 and 4T1 cancer cell lines, with IC50 values ranging from 6.59 to 12.51 µM . This suggests that halogenated aryl ketones can potentially serve as effective anticancer agents.

Antimicrobial Activity

Compounds with similar halogen substitutions have also shown antimicrobial properties. For example, studies have reported that certain halogenated phenyl derivatives exhibit antibacterial activity against strains such as E. coli and S. aureus . The presence of bromine and chlorine in the structure of 3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one may enhance its lipophilicity and alter receptor interactions, potentially leading to increased antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various studies. For instance, certain aryl ketones have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting a possible pathway for the therapeutic use of 3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one in inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of compounds like 3-(3-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one can often be correlated with their structural features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Bromine and chlorine on phenyl rings | Intermediate in organic synthesis; potential anticancer properties |

| 1-(4-Bromo-2-fluorophenyl)propan-1-one | Bromine and fluorine substitutions | High lipophilicity; potential drug candidate |

| 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one | Complex polycyclic structure | Unique reactivity; potential for diverse biological activities |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound is part of a broader class of halogenated propan-1-one derivatives. Key analogs include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Halogen Positioning : The target compound’s 4-chloro-3-fluorophenyl group introduces steric hindrance and ortho/para electronic effects distinct from analogs like CAS 898768-14-4, which lacks chlorine .

- Conjugation Effects : The α,β-unsaturated analog (prop-2-en-1-one) in exhibits enhanced reactivity due to conjugation, unlike the saturated propan-1-one backbone of the target compound .

Physicochemical Properties

Table 3: Comparative Physical Properties

- Crystallinity : The α,β-unsaturated analog in forms twinned crystals, suggesting structural rigidity, whereas the saturated target compound may exhibit different packing motifs .

- Solubility : All analogs are expected to be poorly water-soluble due to aromatic halogens, favoring organic solvents like DMSO or acetone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.